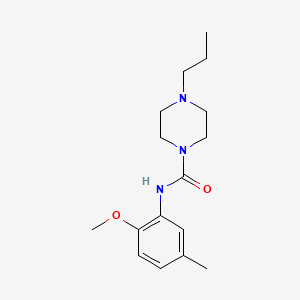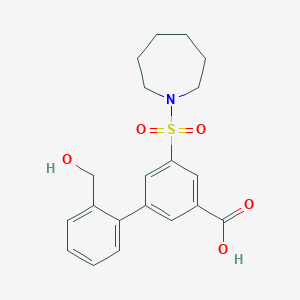
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention among researchers due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is not fully understood. However, it has been shown to bind to the dopamine transporter, which leads to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the potential therapeutic effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to increase dopamine release in the brain. Physiologically, it has been shown to produce analgesic and anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential therapeutic effects for various conditions. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is to investigate its potential as an analgesic and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. Finally, studies should be conducted to investigate the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. Its relatively simple synthesis method and potential therapeutic effects make it an attractive candidate for further research. However, caution must be taken when handling and using this compound due to its potential for abuse and addiction. Further research is needed to fully understand the mechanism of action and potential side effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylpiperazine with propylamine and then acylation with chloroformic acid. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is relatively simple and can be achieved through standard laboratory procedures.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied for its potential use as a therapeutic agent for various conditions. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has also been studied for its potential use as an analgesic and anxiolytic agent.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-12-13(2)5-6-15(14)21-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBXAPDXSDDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297188.png)

![2-methyl-5-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methoxy)pyridine](/img/structure/B5297219.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)
![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5297284.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)